Cas no 67171-50-0 (methyl 2-acetamido-5-methylthiophene-3-carboxylate)

Methyl 2-acetamido-5-methylthiophene-3-carboxylate is a specialized heterocyclic compound featuring a thiophene core substituted with an acetamido group at the 2-position and a methyl ester at the 3-position, along with a methyl group at the 5-position. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its functional groups allow for further derivatization, enabling the construction of complex molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile ensures predictable outcomes in reactions such as hydrolysis, amidation, or cross-coupling, making it a reliable choice for research and industrial applications requiring precise molecular modifications.
methyl 2-acetamido-5-methylthiophene-3-carboxylate structure
67171-50-0 structure
Product Name:methyl 2-acetamido-5-methylthiophene-3-carboxylate
CAS No:67171-50-0
MF:C9H11NO3S
MW:213.253541231155
MDL:MFCD02325914
CID:2857456
PubChem ID:902349
Update Time:2026-04-28

methyl 2-acetamido-5-methylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-acetamido-5-methylthiophene-3-carboxylate
    • MDL: MFCD02325914
    • Inchi: InChI=1S/C9H11NO3S/c1-5-4-7(9(12)13-3)8(14-5)10-6(2)11/h4H,1-3H3,(H,10,11)
    • InChI Key: XKZIMVVOZHFEIW-UHFFFAOYSA-N
    • SMILES: CC1=CC(C(OC)=O)=C(S1)NC(C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4

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methyl 2-acetamido-5-methylthiophene-3-carboxylate Related Literature

Additional information on methyl 2-acetamido-5-methylthiophene-3-carboxylate

Methyl 2-Acetamido-5-Methylthiophene-3-Carboxylate (CAS No. 67171-50-0): Properties, Applications, and Market Insights

Methyl 2-acetamido-5-methylthiophene-3-carboxylate (CAS No. 67171-50-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic derivative, featuring a thiophene core with acetamido and ester functional groups, serves as a versatile building block in synthetic chemistry. Its molecular structure, C9H11NO3S, combines aromaticity with polar substituents, enabling diverse reactivity patterns.

The compound's 5-methylthiophene-3-carboxylate backbone contributes to its stability while the 2-acetamido group enhances hydrogen-bonding capacity—a feature increasingly explored in drug design. Recent studies highlight its role in developing kinase inhibitors, a hot topic in oncology research, where researchers leverage its scaffold to modulate protein-protein interactions. The methyl ester moiety offers convenient handles for further derivatization, making it valuable for combinatorial chemistry approaches.

In material science, methyl 2-acetamido-5-methylthiophene-3-carboxylate has shown promise in constructing conducting polymers, particularly for organic electronics applications. Its electron-rich thiophene ring contributes to charge transport properties, while the substituents allow fine-tuning of solubility—a critical factor for solution-processed devices. This aligns with growing interest in sustainable alternatives to silicon-based semiconductors.

The synthesis typically involves Vilsmeier-Haack formylation of 2-methylthiophene followed by sequential functionalization—a process optimized for industrial-scale production. Analytical characterization via HPLC and NMR confirms high purity (>98%), meeting pharmaceutical intermediate standards. Stability studies indicate excellent shelf life when stored under nitrogen at -20°C, addressing common concerns about heterocyclic compound degradation.

Market analysts note rising demand for 67171-50-0 in Asia-Pacific contract research organizations, driven by increased outsourcing of medicinal chemistry services. The compound's price trajectory reflects its niche status, with current offerings ranging $120-$150/g for research quantities. Regulatory databases confirm its absence from controlled substance lists, facilitating international procurement—an advantage over structurally similar scheduled compounds.

Environmental fate studies reveal methyl 2-acetamido-5-methylthiophene-3-carboxylate undergoes rapid photodegradation in aqueous systems (DT50 < 48h), minimizing ecological persistence concerns. This biodegradability profile supports its selection for green chemistry initiatives, particularly in the development of biodegradable agrochemicals—a trending sector responding to tightening environmental regulations worldwide.

Recent patent analyses show growing IP activity around thiophene-3-carboxylate derivatives, with particular focus on their use as allosteric modulators for neurological targets. The compound's ability to cross the blood-brain barrier while maintaining metabolic stability makes it attractive for CNS drug discovery—a domain experiencing renewed investment due to breakthroughs in neurodegenerative disease understanding.

Handling recommendations emphasize standard organic compound precautions: use of gloves and eye protection in ventilated areas. While not classified as hazardous under GHS, its powder form warrants dust control measures. These safety characteristics contribute to its adoption in academic settings, where it frequently appears in advanced organic chemistry curricula demonstrating heterocyclic substitution techniques.

The future outlook for CAS 67171-50-0 appears robust, with expanding applications in proteolysis-targeting chimeras (PROTACs) design and covalent inhibitor development. Its balanced lipophilicity (calculated LogP ~1.2) and moderate molecular weight (213.25 g/mol) position it favorably within current lead optimization paradigms. Continuous process innovation promises cost reductions that may broaden its accessibility to synthetic laboratories.

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